(R)-(-)-3-Hydroxybutyric Acid-d4 Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(-)-3-Hydroxybutyric Acid-d4 Sodium Salt is a deuterated form of ®-3-Hydroxybutyric Acid, where four hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its stability and unique properties, which make it suitable for various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-3-Hydroxybutyric Acid-d4 Sodium Salt typically involves the deuteration of ®-3-Hydroxybutyric Acid. This process can be achieved through several methods, including:
Deuterium Exchange Reactions: This involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O).
Catalytic Deuteration: Using a catalyst such as palladium on carbon (Pd/C) in the presence of deuterium gas (D2) to replace hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of ®-(-)-3-Hydroxybutyric Acid-d4 Sodium Salt may involve large-scale deuterium exchange reactions or catalytic deuteration processes. These methods are optimized for high yield and purity, ensuring the compound meets the required standards for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
®-(-)-3-Hydroxybutyric Acid-d4 Sodium Salt can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form ®-3-Hydroxybutyric Acid.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) or amines (NH2-) can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Produces ®-3-Ketobutyric Acid or ®-3-Hydroxybutyric Acid.
Reduction: Produces ®-3-Hydroxybutyric Acid.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-(-)-3-Hydroxybutyric Acid-d4 Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in NMR spectroscopy to study metabolic pathways and reaction mechanisms.
Biology: Employed in metabolic studies to trace the fate of ®-3-Hydroxybutyric Acid in biological systems.
Medicine: Investigated for its potential therapeutic effects in conditions such as epilepsy and neurodegenerative diseases.
Industry: Utilized in the production of biodegradable polymers and as a precursor for various chemical syntheses.
Mechanism of Action
The mechanism of action of ®-(-)-3-Hydroxybutyric Acid-d4 Sodium Salt involves its metabolism to ®-3-Hydroxybutyric Acid, which is a key intermediate in the ketone body pathway. This pathway is crucial for energy production, especially during periods of fasting or low carbohydrate intake. The compound targets enzymes involved in ketogenesis and ketolysis, influencing energy metabolism and cellular functions.
Comparison with Similar Compounds
Similar Compounds
®-3-Hydroxybutyric Acid: The non-deuterated form, commonly found in biological systems.
(S)-3-Hydroxybutyric Acid: The enantiomer of ®-3-Hydroxybutyric Acid, with different biological activity.
3-Ketobutyric Acid: An oxidized form of ®-3-Hydroxybutyric Acid.
Uniqueness
®-(-)-3-Hydroxybutyric Acid-d4 Sodium Salt is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in research applications where understanding the detailed metabolic pathways and reaction mechanisms is essential.
Properties
IUPAC Name |
sodium;(3R)-3,4,4,4-tetradeuterio-3-hydroxybutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3.Na/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/t3-;/m1./s1/i1D3,3D; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPUSGBJDWCHKC-JXTHZSAGSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)[O-])O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@](CC(=O)[O-])(C([2H])([2H])[2H])O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NaO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857738 |
Source
|
Record name | Sodium (3R)-3-hydroxy(3,4,4,4-~2~H_4_)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00857738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
344298-82-4 |
Source
|
Record name | Sodium (3R)-3-hydroxy(3,4,4,4-~2~H_4_)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00857738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.